2-Chloro-5-iodopyridine

Descripción general

Descripción

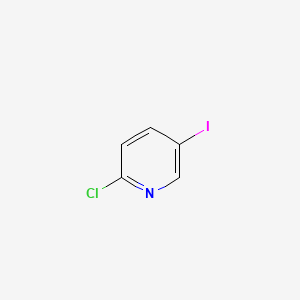

2-Chloro-5-iodopyridine is a halo-substituted pyridine with the molecular formula C5H3ClIN. It is a crystalline powder or flakes that range in color from off-white to yellow-beige . This compound is used as a reagent in various chemical syntheses, including the multi-step synthesis of (±)-epibatidine .

Métodos De Preparación

2-Chloro-5-iodopyridine can be synthesized through several methods. One common synthetic route involves the iodination of 2-chloropyridine. This process typically includes the following steps:

Nitration: 2-Chloro-5-methylpyridine is subjected to nitration reactions.

Reduction: The nitrated product undergoes reduction reactions.

Diazotization: The reduced product is then diazotized.

Iodination: Finally, the diazotized product is iodinated to yield this compound.

Análisis De Reacciones Químicas

2-Chloro-5-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid dimethyl ester to form 2-Chloro-5-phenylpyridine.

Heck Coupling Reactions: It can react with N-protected 2-azabicyclo[2.2.1]hept-5-enes to form exo-5- and exo-6-(6′-chloro-3′-pyridyl)-2-azabicyclo[2.2.1]heptanes.

Formation of Diaryliodonium Salts: It can be used in the synthesis of substituted diaryliodonium salts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-Chloro-5-iodopyridine serves as a key intermediate in the synthesis of several pharmacologically relevant compounds. Notable applications include:

- Synthesis of Phosphodiesterase Type 5 Inhibitors : This compound is utilized to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, which is a precursor for selective phosphodiesterase type 5 inhibitors. These inhibitors are significant in treating erectile dysfunction and pulmonary hypertension. The synthesis involves cross-coupling with 2-pyridylzinc chloride using palladium catalysis, yielding products with high purity and yield .

- Prostaglandin E Synthetase Inhibitors : Another application involves synthesizing inhibitors for prostaglandin E synthetase (PGES-1). The process includes several steps, starting from 5-iodopyrimidine-2-amine, leading to the formation of morpholine derivatives that exhibit anti-inflammatory properties .

- Antitumor Compounds : Historical research highlighted the use of this compound in the synthesis of N-benzoyl urea compounds, which have shown efficacy in cancer treatment. These compounds were developed by coupling various aromatic and heterocyclic moieties, demonstrating the versatility of this compound in creating complex structures .

Organic Synthesis Applications

Beyond medicinal chemistry, this compound is employed in various organic synthesis reactions:

- Suzuki Coupling Reactions : This compound can react with phenylboronic acid dimethyl ester to produce 2-chloro-5-phenylpyridine, showcasing its utility in forming carbon-carbon bonds .

- Heck Reactions : It has been used in Heck coupling reactions to synthesize substituted azabicyclo compounds, which are important in developing new materials and pharmaceuticals .

Material Science Applications

In material science, this compound acts as a precursor for synthesizing functionalized polymers and materials:

- Polymer Synthesis : The compound's reactivity allows it to be incorporated into polymer chains, enhancing the properties of the resulting materials. Its halogen substituents facilitate further functionalization, making it valuable for creating tailored polymeric materials with specific properties.

Case Study 1: Synthesis of (+)-Floyocidin B

A recent study demonstrated the use of this compound in the total synthesis of (+)-floyocidin B. The regioselective functionalization strategies led to effective synthetic routes that utilized this compound as a critical building block .

Case Study 2: Development of Antitumor Agents

Research conducted in Japan highlighted the synthesis of antitumor agents using this compound as an intermediate. The study illustrated a multi-step process where this compound was crucial for obtaining biologically active derivatives that showed promising results against cancer cell lines .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-iodopyridine involves its role as a versatile reagent in organic synthesis. It acts as both a nucleophile and an electrophile due to the presence of the chlorine and iodine atoms, respectively. This dual functionality allows it to participate in a wide range of chemical reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds .

Comparación Con Compuestos Similares

2-Chloro-5-iodopyridine can be compared with other halo-substituted pyridines, such as:

2-Iodopyridine: This compound has a similar structure but lacks the chlorine atom.

3-Iodopyridine: This isomer has the iodine atom at the third position and is used in the synthesis of pyridine alkaloids.

2-Chloro-5-phenylpyridine: Formed via Suzuki coupling reactions, this compound is used in various organic syntheses.

This compound is unique due to its dual halogen substitution, which provides it with distinct reactivity and versatility in chemical synthesis.

Actividad Biológica

2-Chloro-5-iodopyridine (CAS Number: 69045-79-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, synthesis applications, and relevant case studies.

- Molecular Formula : C₅H₃ClIN

- Molecular Weight : 239.44 g/mol

- Density : 2.1 g/cm³

- Melting Point : 95-98 °C

- Boiling Point : 253.2 °C

- Water Solubility : Insoluble

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research. Key areas of activity include:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit various bacterial strains and viruses, including:

- Antiviral Activity : Effective against influenza and other viral infections.

- Antibacterial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Cancer Research

The compound has been explored for its potential as an anticancer agent. It acts on several signaling pathways involved in cancer progression, including:

- Cell Cycle Regulation : Inhibits specific kinases that control cell cycle progression, leading to apoptosis in cancer cells.

- DNA Damage Response : Modulates pathways related to DNA repair mechanisms, enhancing the efficacy of chemotherapeutic agents.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition : The compound inhibits specific protein kinases involved in cell signaling and proliferation.

- Epigenetic Modulation : Influences histone modifications and gene expression patterns associated with tumor growth and metastasis.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to cell death.

Study 1: Antiviral Efficacy

A study published in MedChemExpress reported that this compound effectively inhibited the replication of the dengue virus in vitro. The mechanism was linked to the compound's ability to interfere with viral RNA synthesis pathways .

Study 2: Anticancer Properties

In a study focusing on breast cancer cell lines, this compound demonstrated potent anti-proliferative effects by inducing G2/M phase arrest and promoting apoptosis through the activation of caspase pathways .

Study 3: Antimicrobial Applications

Another research highlighted its broad-spectrum antimicrobial activity. The compound was effective against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Synthesis Applications

This compound is utilized as a versatile building block in organic synthesis:

Propiedades

IUPAC Name |

2-chloro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLGCWXSNYKKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402837 | |

| Record name | 2-Chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69045-79-0 | |

| Record name | 2-Chloro-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-chloro-5-iodopyridine a useful building block in organic synthesis?

A: this compound is a versatile reagent due to the differing reactivity of the chlorine and iodine substituents. [, , ] This allows for regioselective reactions, meaning chemists can choose which substituent to target for a specific transformation. This is particularly useful in building more complex molecules in a controlled manner, as demonstrated in the synthesis of pyridin-3-yl C-nucleosides. []

Q2: What type of reactions have been explored with this compound using palladium catalysis?

A: Research has shown that this compound readily undergoes palladium-catalyzed cross-coupling reactions. [, ] Specifically, it participates in aminations, where the iodine atom is selectively replaced with an amine group, while the chlorine atom remains intact. [, ] This selectivity is key for further modifications and elaborations of the molecule. Additionally, it has been employed in Heck reactions, showcasing its versatility in constructing diverse chemical structures. []

Q3: What challenges are associated with palladium-catalyzed aminations of this compound and how are they addressed?

A: Achieving efficient palladium-catalyzed aminations on this compound requires careful consideration of reaction conditions. [, ] One challenge is the potential for competing reactions or slow reaction rates. Studies have found that using a large excess of cesium carbonate (Cs2CO3) in combination with a suitable palladium catalyst, such as Pd-BINAP, is crucial for accelerating the desired amination and achieving good selectivity. [, ]

Q4: Beyond C-nucleosides, what other applications might stem from the use of this compound in synthesis?

A: The regioselective functionalization of this compound opens doors to various applications. [, , ] For instance, it has been utilized in the synthesis of a tetracyclic oxanorbornane scaffold. [] This scaffold holds potential in medicinal chemistry due to its rigidity and high oxygen content, which could be beneficial for drug design and development. Further exploration of this compound's reactivity could lead to the development of new materials, catalysts, or biologically active compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.